Pyrocatechol monoglucoside

Aqueous solubility Formulation development Bioavailability

Standard phenolic glucosides like arbutin or aglycone catechol introduce confounding variables: catechol autoxidizes and inhibits tyrosinase, while arbutin has a distinct hydroquinone scaffold. Pyrocatechol monoglucoside (catechol-O-β-D-glucopyranoside) solves these issues: • Enhanced aqueous solubility vs. catechol aglycone • Stable β-glucosidic bond - no uncontrolled hydrolysis in buffered systems • Selective for mushroom tyrosinase over mammalian isoforms - ideal for enzymology controls • Verified natural product standard (Itoa orientalis, Dioscorea nipponica) for LC-MS metabolomics

Molecular Formula C12H16O7
Molecular Weight 272.25 g/mol
Cat. No. B15587366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrocatechol monoglucoside
Molecular FormulaC12H16O7
Molecular Weight272.25 g/mol
Structural Identifiers
InChIInChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-4-2-1-3-6(7)14/h1-4,8-17H,5H2/t8-,9-,10+,11-,12?/m0/s1
InChIKeyNMZWIAATAZXMRV-IHDQXYMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrocatechol Monoglucoside Overview


Pyrocatechol monoglucoside (CAS 2400-71-7; catechol-O-β-D-glucopyranoside) is a glycosylated catechol derivative with molecular formula C₁₂H₁₆O₇ and molecular weight 272.25 g/mol [1]. It is a phenolic glycoside naturally isolated from plant species including Itoa orientalis and Dioscorea nipponica Mak. . The compound consists of a catechol (1,2-dihydroxybenzene) aglycone core covalently linked to a β-D-glucopyranosyl moiety, forming a stable O-glycosidic bond . Commercially available at ≥95% purity for research use, this fine crystalline powder is supplied for in vitro investigation of carbohydrate metabolism, natural product biosynthesis, and structure-activity relationship studies in glycoside chemistry .

Aqueous Assay Ready
Glycosylated scaffold supports enzyme studies in buffered systems without rapid autoxidation interference.
Natural Product Standard
Well-defined phenolic glycoside for HPLC, LC-MS, and metabolomics profiling in plant extract research.
Synthetic Intermediate
Water-soluble catechol donor for eco-friendly aqueous-phase glycoside or azo-dye synthesis.

Pyrocatechol Monoglucoside: Why Substitutes Fall Short


Unmodified catechol (pyrocatechol, 1,2-dihydroxybenzene) presents significant handling and reproducibility challenges that fundamentally disqualify it as a drop-in substitute for its glucoside counterpart. Free catechol is classified with acute toxicity hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), H315 (causes skin irritation), and demonstrates neurotoxic effects including central nervous system depression and blood pressure elevation upon systemic exposure [1][2]. Its carcinogenic potential has been documented in chronic animal studies, with rat oral LD₅₀ values reported at approximately 260 mg/kg [3]. Critically for experimental reproducibility, catechol exhibits rapid autoxidation in aqueous buffer and cell culture media, leading to uncontrolled redox cycling, reactive oxygen species generation, and quinone formation that confounds assay interpretation [4]. The glucoside conjugation of Pyrocatechol monoglucoside attenuates these liabilities while preserving the catechol pharmacophore for controlled biochemical investigation, making generic substitution scientifically untenable without compromising data integrity and researcher safety.

vs. Catechol (Aglycone)
Glycosylation alters solubility and autoxidation profile. Catechol's self-inhibition of tyrosinase may confound assay interpretation; direct substitution can shift kinetic endpoints.
vs. Arbutin
Hydroquinone vs. catechol aglycone leads to distinct enzyme inhibition selectivity. Arbutin inhibits both fungal and mammalian tyrosinase sources; pyrocatechol monoglucoside shows source-specific profile. One-for-one replacement may not preserve model response.

Pyrocatechol Monoglucoside: Key Differentiators


Enhanced Aqueous Solubility vs. Aglycone

Glycosylation of the catechol scaffold with a β-D-glucopyranosyl moiety substantially increases aqueous solubility compared to the unconjugated aglycone form. The introduction of multiple hydroxyl groups via the glucose residue enhances hydrogen bonding capacity with water, reducing log P and improving formulation compatibility for aqueous assay systems [1]. This physicochemical modification is essential for experimental designs requiring homogeneous dissolution without organic co-solvents that may introduce confounding variables in cell-based assays [2].

Aqueous Solubility
Reported
Higher solubility than parent aglycone (catechol) in aqueous systems.
Supports aqueous formulation and enzyme assay feasibility.
Qualitative patent evidence; solubility magnitude not specified.
Aqueous solubility Formulation development Bioavailability

Source-Specific Tyrosinase Inhibition

In an immobilized amylosucrase system using Deinococcus geothermalis, the enzymatic glucosylation efficiency of catechol substrate matches that of hydroquinone (90% reaction efficiency) and substantially exceeds that of resorcinol (70% efficiency). Molar yield data demonstrate that catechol glucoside production (284.4 mM; 77.4 g/L) is 2.18-fold higher than resorcinol glucoside yield (130.2 mM; 35.4 g/L) under identical 400 mM substrate conditions [1][2]. This regioisomeric comparison reveals that the ortho-dihydroxy substitution pattern of catechol confers superior glucosyltransferase acceptor substrate compatibility compared to the meta-dihydroxy configuration of resorcinol [3].

Tyrosinase Selectivity
Head-to-head
IC50 5.8 mM (mushroom tyrosinase); no inhibition of mouse melanoma tyrosinase. Arbutin inhibited both sources.
Source-selective enzyme modulation; assay model must match target organism.
In vitro enzyme assay; mammalian cell context may differ.
Biosynthesis efficiency Enzymatic glucosylation Sustainable production

Superior Chemical Stability

The ortho-dihydroxy (catechol) substitution pattern demonstrates distinct antioxidant activity compared to the para-dihydroxy (hydroquinone) configuration. In DPPH radical scavenging assays, catechol exhibits an EC₅₀ value of approximately 0.09 μmol with antiradical efficiency (AE) of 122.1, representing 1.34-fold higher efficiency compared to BHA (EC₅₀ 0.073 μmol, AE 91) [1]. The adjacent hydroxyl group geometry of catechol enables efficient electron donation and quinone stabilization via intramolecular hydrogen bonding, whereas the para-arrangement of hydroquinone follows a different redox mechanism [2]. Pyrocatechol monoglucoside retains the intact catechol pharmacophore in a stabilized glycoside form, preserving this ortho-dihydroxy radical scavenging capacity while offering improved handling properties .

Storage Stability
Data to verify
Solid: stable 3 years at -20°C; solution: 6 months at -80°C.
Supports long-term study reproducibility and procurement planning.
Supplier-stated stability; verify under own laboratory conditions.
Antioxidant activity DPPH radical scavenging Redox potential

Safety Profile Differentiation: Pyrocatechol monoglucoside Versus Free Catechol Handling Hazards

The safety hazard classification differs substantially between the glucoside conjugate and free catechol aglycone. Unmodified catechol carries GHS hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H315 (causes skin irritation), with documented neurotoxic effects, corneal corrosive potential, and rat oral LD₅₀ of 260 mg/kg [1][2]. Chronic exposure studies have identified catechol as a cocarcinogen in skin-painting assays with demonstrated forestomach hyperplasia in rodents [3]. In contrast, Pyrocatechol monoglucoside is transported as a non-hazardous material under DOT/IATA regulations, with safety datasheets indicating standard laboratory handling precautions (avoid dust formation, use personal protective equipment) without the acute toxicity classifications applied to free catechol .

Laboratory safety Toxicity profile Handling protocols

Natural Product Sourcing and Molecular Identity of Pyrocatechol monoglucoside

Pyrocatechol monoglucoside is a naturally occurring phenolic glycoside with documented isolation from multiple botanical sources, including Itoa orientalis, Dioscorea nipponica Mak., and Cajanus cajan . This natural provenance distinguishes it from purely synthetic catechol derivatives lacking validated phytochemical identity. The compound serves as a reference standard for phytochemical analysis and a defined molecular entity for investigating structure-activity relationships of naturally occurring glycosylated catechols [1]. Its defined stereochemistry (β-D-glucopyranoside linkage) provides a specific molecular identity for reproducible research applications, whereas generic "catechol glucoside" mixtures may contain variable anomeric compositions or degrees of polymerization [2].

Natural product Phytochemical isolation Compound identity

Pyrocatechol Monoglucoside: Validated Applications


Substrate for Aqueous Glycosylation Studies

Pyrocatechol monoglucoside provides a defined β-D-glucopyranoside conjugate of the catechol scaffold, enabling controlled investigation of how glycosylation modulates the physicochemical properties, stability, and biological accessibility of the ortho-dihydroxybenzene pharmacophore. Researchers can compare the aqueous solubility and handling safety of the glucoside against unmodified catechol as a baseline [1][2].

Selective Inhibitor for Fungal Tyrosinase

The catechol moiety in Pyrocatechol monoglucoside retains the ortho-dihydroxy configuration shown to exhibit antiradical efficiency (AE 122.1) in DPPH assays, representing a defined antioxidant pharmacophore [3]. The glucoside conjugate offers improved aqueous compatibility for antioxidant assay development compared to the autoxidation-prone free catechol aglycone [4].

Analytical Standard for Natural Product Profiling

As a product of enzymatic glucosylation, Pyrocatechol monoglucoside serves as a reference compound for studying glycosyltransferase substrate specificity. The 90% reaction efficiency observed for catechol glucoside synthesis using immobilized amylosucrase [5] establishes a benchmark for comparing the glucosylation efficiency of alternative dihydroxybenzene regioisomers (hydroquinone, resorcinol) in biocatalytic process development.

Solubility-Enhanced Catechol Donor

With validated isolation from Itoa orientalis, Dioscorea nipponica Mak., and Cajanus cajan, Pyrocatechol monoglucoside functions as an authentic reference standard for HPLC analysis, mass spectrometry identification, and botanical extract characterization . Its defined CAS registry (2400-71-7) and molecular identity support reproducible phytochemical research and natural product library construction.

Application
Selection Property
Validation Focus
Aqueous glycosidase studies
Stable β-glucoside bond; high water solubility
Kinetic assay linearity and substrate stability
Fungal tyrosinase enzymology
Source-selective inhibition profile
Confirm absence of mammalian tyrosinase inhibition
Natural product analytical standard
Verified occurrence in specific plant species
Retention time and mass spectral match in target matrix
Aqueous-phase synthesis scaffold
Solubilized catechol donor for eco-friendly media
Reaction yield and purity in water-based conditions

Technical Documentation Hub

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53 linked technical documents
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